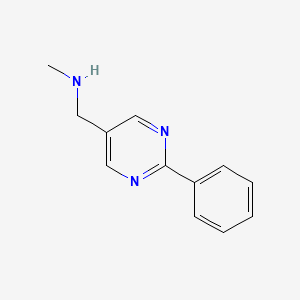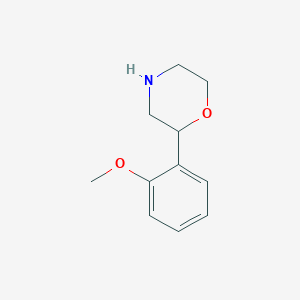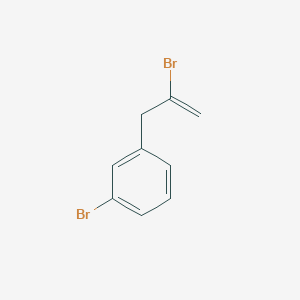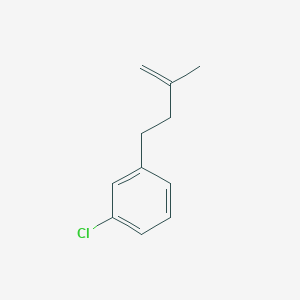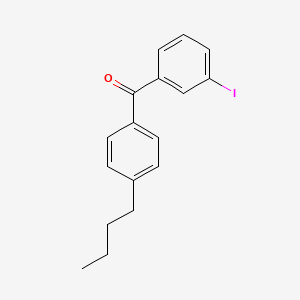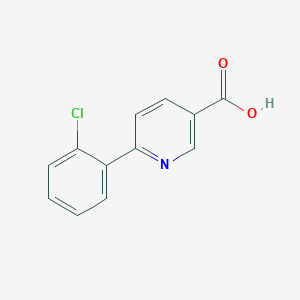
6-(2-Chlorphenyl)nicotinsäure
Übersicht
Beschreibung
6-(2-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core with a 2-chlorophenyl group attached to the sixth position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
6-(2-Chlorophenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
It is known that nicotinic acid derivatives often interact with various receptors and enzymes, influencing numerous biochemical processes .
Mode of Action
The exact mode of action of 6-(2-Chlorophenyl)nicotinic acid remains unclear due to the lack of specific studies . Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, nicotine and its derivatives are known to affect the hybrid pathway for nicotine catabolism in bacteria
Pharmacokinetics
Similar compounds are known to undergo oxidative metabolism, primarily by cytochrome p450 enzymes .
Result of Action
Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-(2-Chlorophenyl)nicotinic acid are not fully understood. It is known that nicotinic acid, a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions, is a precursor of the secondary pyridine metabolites . This suggests that 6-(2-Chlorophenyl)nicotinic acid may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
The specific cellular effects of 6-(2-Chlorophenyl)nicotinic acid are not well-documented. It is known that nicotinic acid and its derivatives have a wide range of biological applications . They have been investigated for their antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties . It is plausible that 6-(2-Chlorophenyl)nicotinic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The exact molecular mechanism of action of 6-(2-Chlorophenyl)nicotinic acid is not fully understood. It is known that the dominant pathway of nicotine metabolism in humans involves the formation of cotinine, which occurs in two steps . The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . It is possible that 6-(2-Chlorophenyl)nicotinic acid may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Chlorophenyl)nicotinic acid in laboratory settings are not well-documented. It is known that nicotine exposure induces rapid and long-lasting increases in gene and protein expression of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) receptor ACE2 . This suggests that 6-(2-Chlorophenyl)nicotinic acid may have similar temporal effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 6-(2-Chlorophenyl)nicotinic acid at different dosages in animal models are not well-documented. It is known that the half-life of nicotine is longer in individuals with low P450 2A6 activity, and smokers with low activity often decrease either the intensity of their smoking or the number of cigarettes they use compared with those with normal activity . This suggests that the effects of 6-(2-Chlorophenyl)nicotinic acid may vary with different dosages in animal models.
Metabolic Pathways
. This suggests that 6-(2-Chlorophenyl)nicotinic acid may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of 6-(2-Chlorophenyl)nicotinic acid within cells and tissues are not well-documented. It is known that B. subtilis, R. solanacearum, and B. xenovorans NiaP transport nicotinate via an energy-dependent mechanism . This suggests that 6-(2-Chlorophenyl)nicotinic acid may be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
The subcellular localization of 6-(2-Chlorophenyl)nicotinic acid is not well-documented. It is known that the prediction of protein subcellular localization is of great relevance for proteomics research . This suggests that 6-(2-Chlorophenyl)nicotinic acid may have effects on the activity or function of proteins in specific compartments or organelles within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)nicotinic acid typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of ammonium acetate to form 2-chlorocinnamic acid. This intermediate is then subjected to cyclization and oxidation to yield the desired nicotinic acid derivative .
Industrial Production Methods: Industrial production methods for 6-(2-Chlorophenyl)nicotinic acid often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloronicotinic acid
- 3-Chloronicotinic acid
- 4-Chloronicotinic acid
- 2-Bromonicotinic acid
Comparison: 6-(2-Chlorophenyl)nicotinic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other chloronicotinic acids, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJAZQMICITSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647026 | |
| Record name | 6-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-72-4 | |
| Record name | 6-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


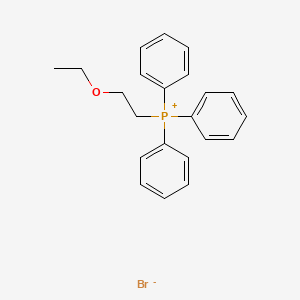
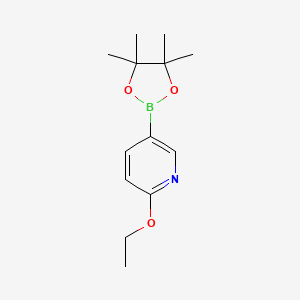

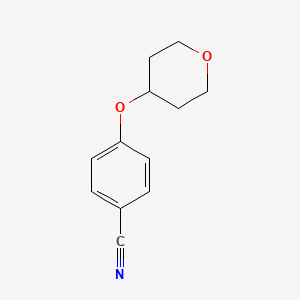
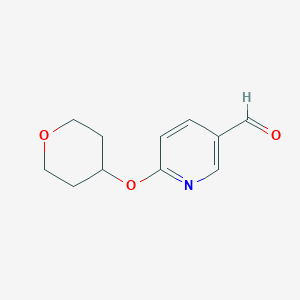
![3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1614129.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride](/img/structure/B1614130.png)
